7-Fluoro-2-methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a fluorine atom, a methyl group, and a pyrazolo[1,5-a]pyrazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids and bases, oxidizing and reducing agents, and various solvents such as dichloromethane, methanol, and acetonitrile. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinazolinone derivatives, while reduction reactions can produce reduced forms of the pyrazolo[1,5-a]pyrazine moiety .
Scientific Research Applications
7-Fluoro-2-methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s photophysical properties make it a candidate for use in the development of new materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with kinases and other regulatory proteins involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines:
Quinazolinones: Compounds with a quinazolinone core structure are known for their diverse biological activities and have been explored as therapeutic agents.
Uniqueness
The uniqueness of 7-Fluoro-2-methyl-3-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one lies in its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-fluoro-2-methyl-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O/c1-14-11-20-21(24-7-10-29(20)26-14)27-8-5-16(6-9-27)13-28-15(2)25-19-12-17(23)3-4-18(19)22(28)30/h3-4,7,10-12,16H,5-6,8-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISPUOPQZWPXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)CN4C(=NC5=C(C4=O)C=CC(=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.